2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2091653-82-4
VCID: VC3155343
InChI: InChI=1S/C11H8N4O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2
SMILES: C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol

2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2091653-82-4

Cat. No.: VC3155343

Molecular Formula: C11H8N4O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile - 2091653-82-4

Specification

CAS No. 2091653-82-4
Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
IUPAC Name 2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile
Standard InChI InChI=1S/C11H8N4O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2
Standard InChI Key GVISUASOWWUKFJ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N
Canonical SMILES C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N

Introduction

Chemical Identity and Structural Features

2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound with a molecular formula of C11H8N4OC_{11}H_8N_4O and a molecular weight of 212.21 g/mol. It features a pyrazole ring fused with a pyridine moiety and an aldehyde functional group. The compound is characterized by a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms.

Functional Groups and Their Significance

This compound possesses a combination of several functional groups:

  • Pyrazole ring The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions with biomolecules.

  • Pyridine ring The pyridine ring can interact with metal ions and form aromatic stacking interactions.

  • Formyl group The formyl group can be used for further functionalization through reactions like aldol condensation or hydrazone formation, allowing for the creation of libraries of diverse compounds for screening against specific targets.

  • Nitrile group The nitrile group can be a bioisostere of a carboxylic acid group, potentially improving metabolic stability and membrane permeability of a drug molecule.

Potential Applications

2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a versatile material with potential applications in medicinal chemistry and materials science due to its diverse functional groups that can participate in various reactions. Medicinal chemists may find this combination of interest because these heterocyclic rings are found in many bioactive molecules.

Similar Compounds and Their Biological Activities

Several compounds share structural similarities with 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile:

Compound NameStructural FeaturesBiological Activity
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrilePyrazole ring with oxo groupAntioxidant activity
Pyrazolo[3,4-b]pyridine derivativesFused pyridine and pyrazole ringsAntimicrobial and antitumor activities
5-Amino-pyrazolesAmino group on the pyrazole ringAntibacterial effects

Synthesis Methodologies

The synthesis of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be approached through several methodologies.

6.Related Compounds

Structural similarities can be observed in related compounds, each possessing unique characteristics:

Compound NameStructureNotable Features
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acidTrifluoromethyl derivativeContains trifluoromethyl group; enhanced lipophilicity
4-formyl-3-(phenyl)-1H-pyrazol-1-acetic acidPhenyl derivativeExhibits significant biological activity; used in proteomics
Ethyl 2-[4-formyl-3-(pyridin-3-y)-1H-pyrazol-1-y]acetateEthyl derivativeEthoxy group enhances solubility; potential for esterification reactions

Research Findings

Research indicates that compounds similar to 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibit notable biological activities. One of the most potent ALK5 inhibitors identified in this chemical series, compound 13d (GW788388), reduced the expression of collagen IA1 by 80% at a dose of 1 mg/kg twice a day (b.i.d) . This compound significantly reduced the expression of collagen IA1 mRNA when administered orally at 10 mg/kg once a day (u.i.d.) in a model of puromycin aminonucleoside-induced renal fibrosis .

Safety and Hazard Information

Due to the lack of research, no data is available on the safety and hazards associated with this compound. Standard laboratory safety practices should be followed when handling any unknown compound.

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